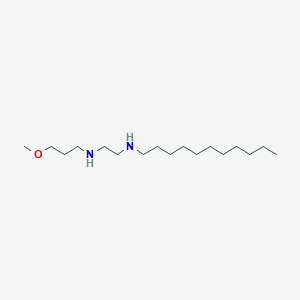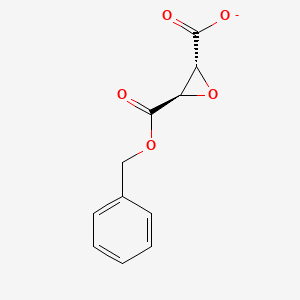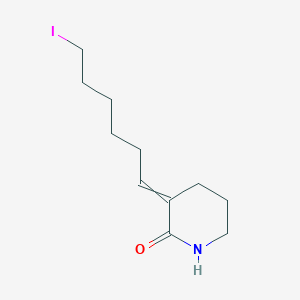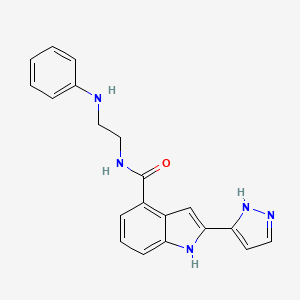![molecular formula C11H10N2O B14227276 2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile CAS No. 820208-44-4](/img/structure/B14227276.png)
2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is an organic compound with the molecular formula C10H8N2O This compound features a phenylene ring substituted with hydroxymethyl and diacetonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile typically involves the reaction of 5-(hydroxymethyl)-1,3-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile.
化学反応の分析
Types of Reactions
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[5-(Carboxy)-1,3-phenylene]diacetonitrile.
Reduction: 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diamine.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
科学的研究の応用
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
作用機序
The mechanism by which 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,2’-[5-(Methyl)-1,3-phenylene]diacetonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,2’-[5-(Hydroxy)-1,3-phenylene]diacetonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
2,2’-[5-(Amino)-1,3-phenylene]diacetonitrile: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
820208-44-4 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2-[3-(cyanomethyl)-5-(hydroxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-2,8H2 |
InChIキー |
YMZKAJSLQGAGAK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1CC#N)CO)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)


![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)

![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)

